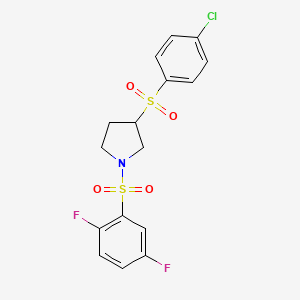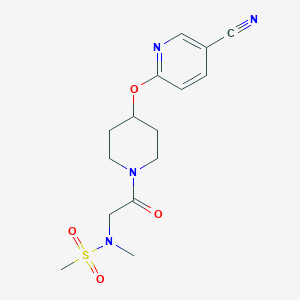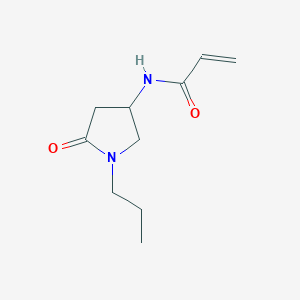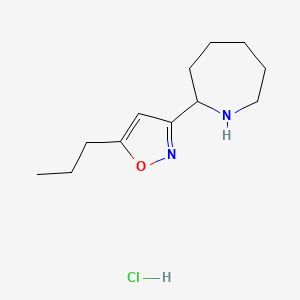![molecular formula C23H20N4O6 B2765155 N-(2-furylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide CAS No. 899788-27-3](/img/no-structure.png)
N-(2-furylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a useful research compound. Its molecular formula is C23H20N4O6 and its molecular weight is 448.435. The purity is usually 95%.
BenchChem offers high-quality N-(2-furylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Formation of Polycyclic Spirooxindoles
Research demonstrates the utility of related compounds in the formation of diverse polycyclic spirooxindoles, showcasing their potential in synthesizing complex molecular structures with high diastereoselectivity. These processes involve multi-component reactions that highlight the compound's versatility in organic synthesis, which could be pivotal in the development of new pharmaceuticals and materials (Sun et al., 2017).
Novel Syntheses of Hexahydropyrimidines and Tetrahydroquinazolines
Another aspect of scientific research applications involves the novel synthesis of hexahydropyrimidines and tetrahydroquinazolines, where derivatives of compounds within the same class have been prepared through reactions with various reagents. This research underscores the compound's role in generating a broad spectrum of biologically relevant structures, potentially useful in the discovery of new drugs and biochemical probes (Katritzky et al., 2002).
Antimicrobial and Antitumor Activities
Further studies have investigated the antimicrobial, anti-inflammatory, and antitumor activities of quinazoline derivatives, suggesting that these compounds can serve as valuable scaffolds in medicinal chemistry. The research has identified specific quinazoline-based structures exhibiting marked biological activities, including sedative effects, high anti-inflammatory activity, selective cytotoxic effects against tumor cell lines, and antimicrobial action. These findings provide a foundation for the development of new therapeutic agents (Zablotskaya et al., 2013).
Synthesis of Functionalized Heterocycles
The compound's chemical framework facilitates the synthesis of functionalized heterocycles, demonstrating its applicability in creating novel materials with potential optical, electronic, or biological properties. Research in this area contributes to the expanding library of heterocyclic compounds with diverse functionalities, paving the way for advancements in various scientific fields, including materials science and drug discovery (Ding et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-furylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide involves the reaction of 2-furylacetaldehyde with 4-nitrobenzaldehyde to form the corresponding chalcone, which is then reacted with 3-amino-2,4-dioxo-1,4-dihydroquinazoline in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "2-furylacetaldehyde", "4-nitrobenzaldehyde", "3-amino-2,4-dioxo-1,4-dihydroquinazoline" ], "Reaction": [ "Step 1: 2-furylacetaldehyde is reacted with 4-nitrobenzaldehyde in the presence of a suitable catalyst, such as piperidine, to form the corresponding chalcone.", "Step 2: The chalcone is then reacted with 3-amino-2,4-dioxo-1,4-dihydroquinazoline in the presence of a suitable catalyst, such as acetic acid, to form the desired product, N-(2-furylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide." ] } | |
CAS-Nummer |
899788-27-3 |
Produktname |
N-(2-furylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide |
Molekularformel |
C23H20N4O6 |
Molekulargewicht |
448.435 |
IUPAC-Name |
N-(furan-2-ylmethyl)-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C23H20N4O6/c28-21(24-14-18-4-3-13-33-18)11-12-25-22(29)19-5-1-2-6-20(19)26(23(25)30)15-16-7-9-17(10-8-16)27(31)32/h1-10,13H,11-12,14-15H2,(H,24,28) |
InChI-Schlüssel |
UBNCKJUSUFZKPF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])CCC(=O)NCC4=CC=CO4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1H-[1,2,4]Triazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B2765072.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2765073.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2765077.png)
![1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2765079.png)


![3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2765083.png)
![N-(4-fluorobenzyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2765084.png)
![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2765089.png)
![tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate](/img/structure/B2765090.png)

![N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2765095.png)